4-(2-Methylphenyl)pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-3-5-10(8)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULSTGCMRTVOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297529 | |
| Record name | 4-(2-Methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654633-87-1 | |
| Record name | 4-(2-Methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654633-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Methylphenyl Pyrrolidin 2 One
Strategies for Pyrrolidinone Ring Formation
The construction of the pyrrolidinone ring is a fundamental step in the synthesis of 4-(2-Methylphenyl)pyrrolidin-2-one. Various methods have been developed to achieve this, primarily involving the cyclization of linear precursors.
Cyclization Approaches from Precursors
The formation of a pyrrolidinone skeleton can be achieved through the cyclization of acyclic compounds. nih.gov This can occur via either intramolecular or intermolecular reactions. nih.gov One common method involves the use of γ-amino acids or their derivatives, which can be induced to cyclize under appropriate conditions. For instance, the intramolecular cyclization of a γ-amino ester can lead to the formation of the desired lactam ring. This approach is advantageous as it allows for the potential introduction of various functional groups onto the pyrrolidinone ring during its formation. nih.gov
Another strategy involves the use of donor-acceptor cyclopropanes. These strained three-membered rings can react with primary amines, such as anilines or benzylamines, in a process catalyzed by a Lewis acid. This reaction opens the cyclopropane (B1198618) ring to form a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the pyrrolidin-2-one structure. nih.govnih.govmdpi.com This method offers a straightforward route to 1,5-substituted pyrrolidin-2-ones. nih.govnih.govmdpi.com
The table below summarizes key aspects of these cyclization strategies.
| Precursor Type | Reaction Type | Key Features |
| γ-Amino acids/esters | Intramolecular cyclization | Allows for substituent introduction during ring formation. nih.gov |
| Donor-acceptor cyclopropanes | Lewis acid-catalyzed ring opening and lactamization | One-pot synthesis of 1,5-substituted pyrrolidin-2-ones. nih.govnih.govmdpi.com |
Construction from 1,4-Diketones or Amino Alcohols
The Paal-Knorr pyrrole (B145914) synthesis provides a classic method for forming five-membered nitrogen heterocycles. A variation of this reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be employed to synthesize pyrrolidines, which can be further oxidized to pyrrolidinones. organic-chemistry.org This reaction typically proceeds under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration steps. organic-chemistry.org
Alternatively, amino alcohols serve as versatile precursors for pyrrolidinone synthesis. The N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, has been shown to produce a variety of five-, six-, and seven-membered cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols, where the hydroxyl group is activated using orthoesters. organic-chemistry.org
A summary of these construction methods is presented in the table below.
| Starting Material | Reagent/Catalyst | Product |
| 1,4-Dicarbonyl compound | Primary amine/ammonia | Pyrrole/Pyrrolidine (B122466) organic-chemistry.org |
| Amino alcohol | Diol, Cp*Ir complex | Cyclic amine organic-chemistry.org |
| N-Carbamate-protected amino alcohol | Orthoester, acid | Pyrrolidine organic-chemistry.org |
Cyclocondensation Reactions
Cyclocondensation reactions offer another powerful tool for the synthesis of the pyrrolidinone ring. One such method involves the reaction of alkyl dihalides with primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org This simple and efficient method provides a direct route to nitrogen-containing heterocycles. organic-chemistry.org
Furthermore, multicomponent reactions provide an eco-friendly approach to polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These reactions typically involve aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. beilstein-journals.org The resulting 2-pyrrolidinone (B116388) derivatives can be further functionalized. beilstein-journals.org
The table below outlines key features of these cyclocondensation methods.
| Reaction Type | Reactants | Key Features |
| Cyclocondensation | Alkyl dihalides, primary amines/hydrazines | Microwave-assisted, efficient. organic-chemistry.org |
| Multicomponent Reaction | Aromatic aldehydes, amines, etc. | Eco-friendly, produces highly substituted pyrrolinones. beilstein-journals.org |
Installation of the 2-Methylphenyl Moiety
Once the pyrrolidinone ring is formed or during its formation, the next critical step is the introduction of the 2-methylphenyl group at the 4-position of the ring.
Methods for Aryl Group Attachment
Palladium-catalyzed cross-coupling reactions are a prominent method for attaching aryl groups to the pyrrolidinone ring. For instance, the reaction of γ-(N-acylamino) or γ-(N-Boc-amino) alkenes with aryl bromides in the presence of a palladium catalyst can lead to the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines. organic-chemistry.org This process forms two new bonds in a single operation with generally high levels of diastereoselectivity. organic-chemistry.org
Another powerful technique is the palladium-catalyzed C(sp³)–H arylation. Using an aminoquinoline auxiliary at the C(3) position, a selective synthesis of cis-3,4-disubstituted pyrrolidines can be achieved with excellent regio- and stereoselectivity. acs.org This method is notable for being silver-free, using a low catalyst loading, and employing an inexpensive base like potassium carbonate. acs.org
The table below highlights these arylation methods.
| Method | Key Reagents | Key Features |
| Pd-catalyzed cross-coupling | γ-(N-acylamino) alkene, aryl bromide, Pd catalyst | Stereoselective, forms two bonds in one step. organic-chemistry.org |
| Pd-catalyzed C(sp³)–H arylation | Pyrrolidine with C(3) directing group, aryl iodide, Pd catalyst | High regio- and stereoselectivity, mild conditions. acs.org |
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be adapted for the synthesis of aryl ketones, which can be precursors to the desired 4-arylpyrrolidin-2-one. sigmaaldrich.comorganic-chemistry.org The reaction involves the treatment of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org In the context of synthesizing this compound, a suitable strategy would involve the Friedel-Crafts acylation of toluene (B28343) with a derivative of succinic acid or a related four-carbon synthon.
A cascade reaction involving an acid-catalyzed elimination, cyclization, and subsequent Friedel-Crafts reaction has been proposed for the synthesis of 2-aryl-substituted N-(phosphorylmethyl)pyrrolidines. researchgate.net This suggests the possibility of intramolecular Friedel-Crafts type cyclizations to form the pyrrolidinone ring fused to an aromatic system, which can then be further manipulated.
Key aspects of Friedel-Crafts acylation strategies are summarized below.
| Strategy | Reactants | Catalyst | Key Feature |
| Intermolecular Acylation | Arene, acyl chloride/anhydride | Lewis acid | Forms aryl ketones as precursors. sigmaaldrich.comorganic-chemistry.org |
| Cascade Reaction | {[(4,4-diethoxybutyl)amino]methyl}phosphonates | Acid | One-pot synthesis of 2-aryl-substituted pyrrolidines. researchgate.net |
Reactions Involving Aryl Nitriles and Grignard Reagents
A common method for synthesizing ketones, which can be precursors to pyrrolidinones, involves the reaction of aryl nitriles with Grignard reagents. acs.orglibretexts.orgucalgary.ca In this approach, an aryl nitrile, such as 2-methylbenzonitrile, would react with a suitable Grignard reagent. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group. libretexts.orgucalgary.ca This addition forms an intermediate imine anion, which upon hydrolysis, yields a ketone. libretexts.orgucalgary.ca This ketone can then undergo further reactions, such as reductive amination followed by cyclization, to form the this compound ring system.
The general mechanism involves the following steps:
Nucleophilic Addition: The Grignard reagent (R-MgX) attacks the nitrile carbon. ucalgary.ca
Formation of Imine Anion: An intermediate imine salt is formed. ucalgary.ca
Hydrolysis: Aqueous workup protonates the intermediate, which then hydrolyzes to form a ketone. ucalgary.ca
This method is advantageous as it allows for the construction of the carbon skeleton of the target molecule. For the synthesis of this compound, a key intermediate would be a ketone derived from an aryl nitrile and a Grignard reagent. For instance, reacting 2-methylbenzonitrile with an appropriate Grignard reagent can provide a precursor ketone. acs.org
A related approach involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides to produce pyrrolidinone derivatives. thieme-connect.com This method is high-yielding and utilizes readily available starting materials in a one-pot synthesis. thieme-connect.com
Amide Bond Formation Techniques in Pyrrolidinone Synthesis
The formation of the amide bond is a crucial step in the synthesis of the pyrrolidinone ring. numberanalytics.comluxembourg-bio.com This can be achieved through the cyclization of a γ-amino acid derivative. The reaction involves the formation of an amide linkage between a carboxylic acid and an amine. numberanalytics.com
Several methods exist for amide bond formation:
Direct Condensation: This involves heating a γ-amino carboxylic acid, leading to the elimination of water and the formation of the cyclic amide (lactam). This method can require high temperatures. numberanalytics.com
Coupling Reagents: A wide variety of coupling reagents are used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Common coupling reagents include carbodiimides (like DCC and EDCI) and uronium salts (like HATU and HBTU). luxembourg-bio.com
Acid Halides: The reaction of an acyl chloride with an amine is a simple and common method for forming amides.
For the synthesis of this compound, a suitable γ-amino acid with a 2-methylphenyl group at the γ-position would be the necessary precursor. The intramolecular cyclization of this precursor would then yield the desired pyrrolidinone.
Table 1: Common Amide Bond Formation Reagents
| Reagent Class | Examples | General Characteristics |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, activates carboxylic acids to form O-acylisourea intermediates. luxembourg-bio.com |
| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient, form active esters that readily react with amines. luxembourg-bio.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for coupling, particularly for hindered substrates. luxembourg-bio.com |
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced techniques to improve the efficiency, selectivity, and scalability of pyrrolidinone synthesis.
The synthesis of specific enantiomers of 4-substituted pyrrolidin-2-ones is of great interest, as biological activity is often stereospecific. bohrium.commdpi.com Enantioselective methods aim to produce a single enantiomer of a chiral molecule.
Several strategies for the enantioselective synthesis of pyrrolidinones have been developed:
Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Chiral Catalysts: Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can be used to control the stereochemistry of the reaction. bohrium.com For instance, the enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds is a key step in the synthesis of chiral pyrrolidinones. bohrium.com
Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral amines and their derivatives with high enantioselectivity. rsc.orgnih.gov These enzymes can convert prochiral ketones into chiral amines, which can then be cyclized to form enantiomerically pure pyrrolidinones. nih.gov
A study on the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrated the resolution of a racemic mixture using diastereomeric salts with dibenzoyl-D-tartaric acid. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. pensoft.netwiley.com The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. pensoft.netyoutube.com
Key advantages of MAOS include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature. youtube.com
Improved Yields and Reduced Reaction Times: Many reactions show dramatic rate enhancements under microwave irradiation. pensoft.netyoutube.com
Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry. pensoft.net
While specific applications of MAOS for the synthesis of this compound are not detailed in the provided search results, the general applicability of this technique to the synthesis of pyrrolidinone and other heterocyclic systems is well-documented. pensoft.netnih.gov For example, the Paal-Knorr pyrrole synthesis, a related heterocyclic synthesis, has been successfully performed using microwave irradiation. pensoft.net
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Pyrrolidine-Fused Chlorin Derivative
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 8 hours | 4 hours nih.gov |
| Yield | 50% | 41% nih.gov |
| Heating Method | External heating of the reaction vessel | Direct heating of the solvent and reactants nih.gov |
For the large-scale production of chemical compounds, continuous flow chemistry offers significant advantages over traditional batch processing. acs.orgyoutube.com In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. youtube.com
Benefits of continuous flow synthesis include:
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly reactive or hazardous materials. youtube.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control and mixing. acs.org
Increased Productivity and Scalability: Once optimized, a flow system can be run for extended periods to produce large quantities of the target compound. acs.orgrsc.org The scale-up is often more straightforward than with batch processes. acs.org
Automation: Flow systems are well-suited for automation, allowing for precise control over reaction parameters and real-time monitoring.
The application of continuous flow technology has been successfully demonstrated for the synthesis and functionalization of 2-pyrrolidinones, highlighting its potential for scalable production. acs.org A continuous flow protocol for the synthesis of an α-chiral pyrrolidine library has also been developed, showcasing high yields and excellent diastereocontrol with short reaction times. rsc.org
Derivatization and Functionalization Strategies
Once the core this compound structure is synthesized, it can be further modified through various derivatization and functionalization reactions to create a library of related compounds. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Common derivatization strategies for pyrrolidinones include:
N-Alkylation/N-Arylation: The nitrogen atom of the pyrrolidinone ring can be functionalized with various alkyl or aryl groups. nih.gov
Functionalization at the 3- and 5-positions: The carbon atoms of the pyrrolidinone ring can be functionalized through various reactions, such as alkylation, acylation, or the introduction of other functional groups. For instance, a procedure for the synthesis of 3-amino-4,4-dimethylpyrrolidin-2-one (B1440770) has been developed, which involves the oxidation of a 3-hydroxy-pyrrolidin-2-one to a pyrrolidine-2,3-dione, followed by imine condensation and reduction. chemrxiv.org
Ring-opening reactions: The lactam ring can be opened to provide access to γ-amino acids with specific substituents.
The synthesis of analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) involved α-bromination of a ketone followed by reaction with pyrrolidine. nih.gov Further modifications were achieved through reactions like Sonogashira and Stille couplings. nih.gov
Thionation Reactions for Structural Modification
Thionation is a crucial reaction for converting a carbonyl group into a thiocarbonyl group. In the context of this compound, this involves the transformation of the lactam carbonyl (C=O) into a thiolactam (C=S). The most common and effective reagent used for this purpose is Lawesson's Reagent (LR). organic-chemistry.orgnih.gov LR is widely employed for the thionation of amides and lactams due to its mild reaction conditions compared to other reagents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org
The reaction mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide intermediate. organic-chemistry.orgwikipedia.org This intermediate reacts with the carbonyl group of the pyrrolidin-2-one to form a four-membered thiaoxaphosphetane ring. The driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiolactam and a stable P=O bond-containing byproduct. organic-chemistry.org While specific studies on this compound are not detailed, the thionation of lactams is a well-established transformation. wikipedia.orgresearchgate.net The general applicability of Lawesson's reagent makes it a primary candidate for synthesizing the corresponding 4-(2-methylphenyl)pyrrolidin-2-thione. researchgate.net Microwave-assisted thionation using LR has been shown to reduce reaction times significantly for these types of conversions. encyclopedia.pub
Table 1: Thionation of Lactams
| Reactant Class | Reagent | Product Class | Reference |
|---|---|---|---|
| Lactam (e.g., Pyrrolidin-2-one) | Lawesson's Reagent | Thiolactam | organic-chemistry.orgresearchgate.net |
Amination Reactions
Amination reactions are fundamental to the synthesis of the pyrrolidinone core. These can involve the formation of the heterocyclic ring through intramolecular cyclization of an amine or the introduction of the nitrogen atom via reaction with an amine source.
One direct approach involves the reaction of an appropriate precursor, such as an α-bromoketone, with an amine. nih.gov For instance, in the synthesis of related structures, α-bromoketones are reacted with pyrrolidine at room temperature to form the desired 2-pyrrolidinyl ketone structure. nih.gov Another powerful strategy is the tandem amination/cyanation sequence, where a primary amine-tethered alkyne undergoes a copper-catalyzed three-component reaction to yield an α-cyano pyrrolidine. nih.gov
Furthermore, modern methods have enabled the intramolecular amination of unactivated C(sp³)-H bonds. Copper-catalyzed systems can achieve this transformation under mild conditions, providing a direct route to pyrrolidines from accessible linear substrates with high regioselectivity. wikipedia.org The synthesis of substituted pyrrolidin-2-ones can also be achieved from donor-acceptor cyclopropanes, which react with anilines in a process where the amine acts as a dinucleophile, leading to the formation of the γ-lactam ring after cyclization. encyclopedia.pub
Table 2: Selected Amination Strategies for Pyrrolidine Ring Synthesis
| Strategy | Catalysts/Reagents | Precursors | Key Feature | Reference |
|---|---|---|---|---|
| Reaction with Pyrrolidine | None (direct reaction) | α-Bromoketones | Direct formation of N-substituted ketones | nih.gov |
| Tandem Amination/Cyanation | Copper catalyst, Trimethylsilyl cyanide | Primary amine-tethered alkynes | One-pot, three-component synthesis | nih.gov |
| Intramolecular C-H Amination | Copper catalyst | Linear substrates with amine group | Direct cyclization via C-H activation | wikipedia.org |
| Reaction with Anilines | Nickel perchlorate, Acetic acid | Donor-acceptor cyclopropanes | Ring-opening followed by cyclization | encyclopedia.pub |
Demethylation and Other Functional Group Interconversions
Functional group interconversions are vital for creating analogs of a parent compound. For this compound, a key modification is the demethylation of the tolyl group to yield the corresponding 4-(2-hydroxyphenyl)pyrrolidin-2-one (B6155651) derivative. This transformation can be effectively carried out using boron tribromide (BBr₃). In studies on analogous compounds, BBr₃ has been successfully used to cleave the methyl ether bond in methoxy-substituted phenyl rings, a reaction that is directly applicable to the demethylation of a tolyl group. nih.gov
Cross-Coupling Reactions (e.g., Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and modifying the aryl substituent of the pyrrolidinone structure. organic-chemistry.org These reactions typically start from a halogenated precursor, such as a bromo- or iodo-substituted phenylpyrrolidinone.
Sonogashira Coupling: This reaction is used to couple a terminal alkyne with an aryl halide. In the synthesis of related compounds, the Sonogashira coupling of a bromo-substituted precursor with propyne (B1212725) has been used to install an alkyne group onto the phenyl ring. nih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It has been employed to prepare derivatives where various stannylated heterocyles are coupled to a bromo-substituted phenylpyrrolidinone precursor. nih.gov
These cross-coupling reactions demonstrate the feasibility of introducing a wide range of substituents onto the phenyl ring, allowing for the synthesis of a diverse library of analogs from a common intermediate.
Oxidation and Reduction Pathways in Synthesis
Oxidation and reduction reactions are integral to manipulating functional groups during the synthesis of pyrrolidinone derivatives.
Oxidation Pathways: Oxidation can be used to introduce or modify functional groups. For example, an amino group on the phenyl ring of a related analog can be oxidized to a nitro group using a mixture of hydrogen peroxide (H₂O₂) and trifluoroacetic anhydride. nih.gov In a different context, a silver-mediated tandem amination/oxidation sequence can transform a secondary amine-tethered alkyne into a functionalized pyrrole, demonstrating an oxidative cyclization pathway. nih.gov A selective synthesis of pyrrolidin-2-ones has also been reported from N-substituted piperidines, which involves an ipso-oxidation step tuned by the choice of oxidant. nih.gov
Reduction Pathways: Reduction reactions are commonly used to convert carbonyl groups or remove protecting groups. The ketone group in precursors to pyrovalerone analogs can be reduced to a hydroxyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), often resulting in a mixture of diastereomers. nih.gov In other synthetic schemes, the direct reduction of an α-chloro amide has been observed as a side reaction during cobalt-catalyzed reductive coupling, indicating a potential pathway for dehalogenation. organic-chemistry.org
Table 3: Examples of Oxidation and Reduction Reactions in Synthesis
| Reaction Type | Reagents | Transformation | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ / Trifluoroacetic Anhydride | Amino group to Nitro group | nih.gov |
| Oxidation | Silver-mediated | Amine-tethered alkyne to Pyrrole | nih.gov |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone to Hydroxyl group | nih.gov |
| Reduction | Zinc (as reductant) | α-Chloro amide to Amide (dehalogenation) | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of 4 2 Methylphenyl Pyrrolidin 2 One
Oxidative Transformations and Reaction Pathways
The pyrrolidin-2-one scaffold is susceptible to oxidative transformations, although specific studies on 4-(2-methylphenyl)pyrrolidin-2-one are not extensively detailed in the public domain. General reactivity patterns of similar lactams suggest that oxidation can occur at several positions. For instance, analogous compounds like 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one can be oxidized to form the corresponding N-oxides or other oxidized derivatives. acs.org The nitrogen atom of the lactam can be oxidized, or alternatively, the benzylic position or the aromatic ring could undergo oxidation under specific conditions, leading to a variety of functionalized products. The specific pathway and resulting product would be highly dependent on the chosen oxidant and reaction conditions.
Reductive Transformations and Reaction Pathways
Reductive processes offer pathways to modify the core lactam structure of this compound. The carbonyl group of the lactam is a primary target for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide to an amine, which would open the ring and yield the corresponding 4-(2-methylphenyl)pyrrolidine. This is a common transformation for lactams.
More nuanced reductive reactions have been explored on related structures. For example, cobalt-catalyzed reductive coupling reactions have been demonstrated on α-chloro lactams in the presence of isocyanates. nih.gov In a study on a related system, a cobalt(II) iodide catalyst, in conjunction with a chiral phosphine (B1218219) ligand and zinc powder as the terminal reductant, facilitated the enantioconvergent amidation of racemic tertiary alkyl halides. nih.gov The proposed mechanism involves the formation of a low-valent chiral cobalt intermediate that reacts with the isocyanate. This is followed by a single-electron transfer with the alkyl halide to generate an alkyl radical, which then adds stereoselectively to a cobalt-bound intermediate. nih.gov While this specific reaction involves an α-chloro substituted lactam, it highlights a sophisticated reductive cross-coupling strategy that could potentially be adapted for derivatives of this compound.
| Reaction Type | Catalyst/Reagent | Substrates | Product | Key Features | Reference |
| Reductive Amidation | CoI₂ / (S)-MeOBIPHEP / Zn | Racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one and 4-methylphenyl isocyanate | Chiral α-tetrasubstituted amide | Enantioconvergent, forms sterically demanding quaternary stereocenters. | nih.gov |
| Amide Reduction | LiAlH₄ | 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (ketone analog) | Diastereomeric alcohols | Complete reduction of a carbonyl group. | acs.org |
Nucleophilic and Electrophilic Substitution Patterns
The structure of this compound presents multiple sites for nucleophilic and electrophilic attack. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, often leading to ring-opening. The nitrogen atom, after deprotonation, becomes a potent nucleophile. For example, the nitrogen can be alkylated using reagents like propargyl bromide or allyl bromide. acs.org
The aromatic tolyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), with the position of substitution directed by the existing alkyl and pyrrolidinone substituents. Conversely, nucleophilic aromatic substitution is less common unless the ring is activated by strongly electron-withdrawing groups.
Furthermore, the pyrrolidinone ring itself can be a scaffold for building more complex molecules through substitution reactions. Studies on related 4-hetaryl-2-pyrrolidones have shown that functional groups attached to the ring, such as carbohydrazides, can readily react with electrophiles like 2,4-pentanedione to form new heterocyclic appendages, such as pyrazole (B372694) rings. illinois.edu
Mechanistic Investigations of Cyclization and Rearrangement Processes
The formation of the 4-arylpyrrolidin-2-one core often involves key cyclization and rearrangement reactions. A prominent example is the Aza-Baeyer-Villiger rearrangement. The synthesis of the parent compound, 4-phenylpyrrolidin-2-one, has been achieved from 3-phenylcyclobutanone. researchgate.net In this process, the cyclobutanone (B123998) is treated with an aminating agent like O-(diphenylphosphinyl)hydroxylamine (DPPH) in a solvent such as N,N-dimethylformamide (DMF). The reaction proceeds through a rearrangement mechanism where a nitrogen atom is inserted into the cyclobutanone ring, expanding it to the five-membered lactam. researchgate.net
| Reaction | Starting Material | Reagent | Solvent | Product | Yield | Reference |
| Aza-Baeyer-Villiger Rearrangement | 3-Phenylcyclobutanone | O-(diphenylphosphinyl)hydroxylamine (DPPH) | DMF | 4-Phenylpyrrolidin-2-one | 65% | researchgate.net |
More complex rearrangements, such as the aza-Cope–Mannich reaction, have been used to construct fused pyrrolidine (B122466) ring systems. rsc.org This strategy involves a researchgate.netresearchgate.net-sigmatropic rearrangement of precursors like 3-amino-4-vinylpiperidin-4-ol derivatives. The high diastereoselectivity of this process demonstrates its potential for creating complex, fused heterocyclic structures containing a pyrrolidine ring. rsc.org
Complexation Behavior, Particularly with Hydrogen-Bond Donors
The this compound molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov This dual character facilitates the formation of intermolecular hydrogen bonds, allowing the molecules to form dimers or polymeric chains in the solid state.
This hydrogen bonding capability is also central to its interaction with other molecules and metal ions. The complexation behavior of structurally related ligands has been studied in detail. For example, chiral ligands containing bipyridine and carboxylic acid moieties show that intermolecular hydrogen bonds between the carboxylic group of one molecule and a pyridine (B92270) nitrogen of a neighboring molecule are crucial in their solid-state structures. researchgate.net In solution, the lactam's carbonyl oxygen and, after deprotonation, the amide nitrogen can act as coordination sites for metal ions. The binding often proceeds in a stepwise manner, for instance, with initial binding through an anionic group followed by coordination of the heterocyclic nitrogen atoms. researchgate.net These interactions are fundamental in supramolecular chemistry and in the mechanism of action of metallo-catalysts.
C-H Insertion and Hydrometalation Reactions
The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern synthetic chemistry. For pyrrolidinone-containing structures, transition metal-catalyzed C-H insertion and functionalization reactions are of significant interest for creating molecular complexity.
Palladium-catalyzed reactions have been developed for the C-H functionalization of saturated N-heterocycles. acs.org These reactions often rely on a directing group to position the metal catalyst near a specific C-H bond. The mechanism typically involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. acs.orgnih.gov For pyrrolidinone derivatives, the amide oxygen can act as a directing group to facilitate ortho-C-H arylation or oxygenation of an attached aromatic ring. nih.gov Intramolecular amination of unactivated γ-C(sp³)-H bonds to form pyrrolidinones has also been achieved using a removable aminoquinoline auxiliary as the directing group. psu.edu
Rhodium catalysts are particularly effective for C-H insertion reactions, especially those involving diazo compounds. Rhodium(II) carboxylates can catalyze the decomposition of α-diazoacetamides, which then undergo highly selective intramolecular C-H insertion to form β-lactams. acs.org While this is for β-lactam formation, similar principles apply to the formation of γ-lactams like pyrrolidinones. Rhodium-catalyzed formal [4+2+2] cyclizations involving C-H functionalization have also been developed to synthesize larger eight-membered lactams, proceeding through a rhodacyclic intermediate. nih.gov
Hydrometalation, the addition of a metal-hydride bond across a double or triple bond, is a fundamental reaction in organometallic chemistry. However, specific applications of hydrometalation reactions directly involving the this compound scaffold are not widely documented. The potential for such reactions would likely involve the aromatic ring or unsaturated derivatives of the parent compound.
Stereochemical Considerations in 4 2 Methylphenyl Pyrrolidin 2 One Chemistry
Analysis of Enantiomeric and Diastereomeric Forms
The presence of a chiral center at the fourth position of the pyrrolidin-2-one ring gives rise to the existence of enantiomers for 4-(2-Methylphenyl)pyrrolidin-2-one. A racemic mixture is a 50:50 combination of two enantiomers. libretexts.org Due to their identical physical properties like melting point and solubility, separating these enantiomers is a significant challenge. libretexts.orglibretexts.org
When an additional stereocenter is introduced into the molecule, diastereomers can be formed. For instance, in the synthesis of related pyrovalerone analogs, the reduction of a ketone precursor can lead to a mixture of diastereomers, which can then be separated using techniques like flash column chromatography. drugs.ie The analysis and separation of these stereoisomers are crucial, as different enantiomers can exhibit distinct biological activities. drugs.ienih.gov
Methodologies for the Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. libretexts.orglibretexts.org For pyrrolidin-2-one derivatives and related structures, several methodologies have been successfully employed.
One common approach involves the use of a chiral resolving agent to form diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org For example, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a related compound, was achieved by forming diastereomeric salts with dibenzoyl-D-tartaric acid. drugs.ienih.gov These salts were then separated by recrystallization. drugs.ienih.gov Chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are frequently used for the resolution of racemic bases. libretexts.orglibretexts.org After separation, the individual enantiomers can be recovered by treating the diastereomeric salts to remove the resolving agent. drugs.ienih.gov
Chromatographic techniques are also powerful tools for enantiomeric separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has proven effective. nih.gov For 4-substituted pyrrolidin-2-one derivatives, polysaccharide-based CSPs, particularly coated amylose-based columns, have demonstrated excellent enantioresolution. researchgate.net The choice of the mobile phase, often a mixture of ethanol (B145695) and n-hexane, is also a critical factor in achieving successful separation. researchgate.net
A novel method for the resolution of racemic mixtures involves the use of PEGylated resolving agents that undergo temperature-assisted phase transition to form diastereomeric complexes, allowing for the separation of enantiomers. researchgate.net
Influence of Substituents on Pyrrolidinone Ring Conformation and Basicity
Studies on related 4-substituted pyrrolidin-2-one derivatives have shown that the nature of the analyzed compounds is a key factor in chiral discrimination on various chiral stationary phases. researchgate.net This suggests that the substituent affects the way the molecule interacts with its environment, which is directly related to its conformation.
Spectroscopic Characterization and Structural Elucidation of 4 2 Methylphenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data for 4-(2-Methylphenyl)pyrrolidin-2-one could be retrieved from available scientific databases and literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Specific ¹H NMR spectral data, including chemical shifts, multiplicity, coupling constants, and integration for this compound, are not available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, is not publicly documented.
Mass Spectrometry (MS) Techniques
While predicted mass-to-charge ratios for various adducts of this compound are computationally available, experimental mass spectrometry data from GC-MS or HPLC-MS analyses could not be found.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
There is no available information regarding the GC-MS analysis of this compound, which would be used to determine its retention time, fragmentation pattern, and confirm its molecular weight and purity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Information on the analysis of this compound by HPLC-MS, which would provide data on its retention time under specific chromatographic conditions and its mass spectral characteristics, is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectrum for this compound has been found in the searched literature and databases. Such a spectrum would be essential for identifying characteristic absorption bands corresponding to its functional groups, such as the carbonyl group of the lactam and the aromatic ring.
Electronic Absorption Spectroscopy (UV-Vis) and Simulated Spectra
Detailed experimental data from electronic absorption spectroscopy (UV-Vis) for this compound, including absorption maxima (λmax) and molar absorptivity values, have not been reported in peer-reviewed literature. The UV-Vis spectrum provides insights into the electronic transitions within a molecule and is a fundamental characteristic for many organic compounds. The absence of this data precludes a discussion of its specific electronic properties based on experimental evidence. Furthermore, no simulated or theoretical UV-Vis spectra for this compound were found in the surveyed literature.
X-ray Crystallography for Solid-State Structure Determination
Similarly, the solid-state structure of this compound has not been elucidated through X-ray crystallography. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing crucial information on bond lengths, bond angles, and intermolecular interactions. Without a published crystal structure, critical parameters such as the crystal system, space group, and unit cell dimensions for this specific compound remain unknown. While crystallographic data exists for other, more complex molecules containing a pyrrolidinone moiety, this information is not directly applicable to the title compound.
Computational Chemistry and Theoretical Studies on 4 2 Methylphenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structure
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govelsevier.com For 4-(2-Methylphenyl)pyrrolidin-2-one, DFT calculations would be instrumental in determining its optimized molecular geometry in the gas phase. This would involve calculating key bond lengths, bond angles, and dihedral angles to understand the spatial arrangement of its atoms.
Furthermore, DFT would provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally suggests higher reactivity.
A hypothetical data table of optimized geometric parameters for this compound, as would be generated by a DFT study, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters (Bond Lengths and Angles) for this compound Calculated using DFT. (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| N-H | 1.01 Å | |
| C-N (amide) | 1.35 Å | |
| C-C (ring) | 1.53 - 1.55 Å | |
| C-C (phenyl) | 1.39 - 1.41 Å | |
| Bond Angle | O=C-N | 125° |
| C-N-H | 120° | |
| C-C-C (ring) | 104 - 106° |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.goveurjchem.com This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis. (Note: This data is illustrative and not based on actual experimental or computational results.)
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| O···H/H···O | 20.2 |
| N···H/H···N | 5.8 |
| Other | 3.5 |
Prediction and Simulation of Spectroscopic Properties
Computational methods can be employed to predict and simulate various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could generate its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.
Similarly, the simulation of its infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can provide insights into the vibrational modes and electronic transitions of the molecule. The calculated vibrational frequencies in the IR spectrum can be assigned to specific functional groups, while the predicted absorption maxima in the UV-Vis spectrum can be correlated with the electronic structure and chromophores present in the molecule.
Advanced Molecular Modeling for Conformational Analysis and Reactivity Prediction
Beyond static calculations, advanced molecular modeling techniques can be used to explore the conformational landscape of this compound. The pyrrolidine (B122466) ring can adopt various conformations (e.g., envelope, twist), and the orientation of the 2-methylphenyl group relative to the pyrrolidine ring can vary. Conformational analysis helps to identify the most stable, low-energy conformations of the molecule, which are crucial for understanding its biological activity and interactions with target proteins.
Furthermore, molecular modeling can be used to predict the reactivity of the molecule. By mapping the electrostatic potential on the molecular surface, regions that are susceptible to electrophilic or nucleophilic attack can be identified. This information is valuable for understanding the chemical behavior of the compound and for designing new synthetic routes.
Applications of 4 2 Methylphenyl Pyrrolidin 2 One in Chemical Science and Industrial Processes
Role as a Key Building Block in Complex Organic Synthesis
The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. enamine.netnih.gov Consequently, substituted pyrrolidines like 4-(2-methylphenyl)pyrrolidin-2-one serve as crucial chiral building blocks for the synthesis of more complex molecules. The inherent chirality and the presence of a reactive lactam functionality allow for stereocontrolled transformations and the introduction of further molecular complexity.
Research has demonstrated the utility of pyrrolidin-2-one derivatives in the synthesis of a variety of complex organic molecules. For instance, the pyrrolidone core is central to the structure of nootropic drugs known as racetams, which are used to enhance cognitive function. nih.gov The synthesis of various 4-methyl-2-pyrrolidones has been a focus of research to explore their configurations and properties. unl.edu Furthermore, domino reactions involving 2-aryl-pyrrolidines have been developed to construct intricate polycyclic structures like pyrrolo[2,1-a]isoquinolines, highlighting the role of the pyrrolidine moiety as a foundational element in building molecular complexity. nih.gov
Utilization in the Development of Novel Synthetic Methodologies
The unique reactivity of the pyrrolidin-2-one scaffold has been harnessed to develop new and efficient synthetic methods. One notable example is the use of related pyrrolidinone derivatives in cobalt-catalyzed asymmetric reductive coupling reactions. acs.org A recently developed method showcases the enantioconvergent amidative addition of isocyanates to racemic tertiary alkyl halides, a process that allows for the synthesis of sterically hindered chiral amides with high enantioselectivity. acs.org This circumvents the need for pre-formed organometallic reagents and offers a broad substrate scope under mild reaction conditions. acs.org
Furthermore, domino reactions, which involve multiple bond-forming events in a single synthetic operation, have been developed using pyrrolidine derivatives. nih.gov For example, a four-component catalytic system has been employed for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes under aerobic conditions. nih.gov Such methodologies are highly desirable in modern organic synthesis as they increase efficiency and reduce waste. The development of selective syntheses of pyrrolidin-2-ones from piperidine (B6355638) derivatives through cascade reactions further illustrates the innovative synthetic strategies centered around this scaffold. rsc.org
Applications in Materials Science for Polymer and Advanced Material Development
The pyrrolidone ring system, a key feature of this compound, is not only important in pharmaceuticals but also finds applications in materials science. The lactam functionality can be utilized in ring-opening polymerization to produce polyamides, which are important engineering plastics with a wide range of applications.
While specific research on the polymerization of this compound is not extensively documented in the provided results, the broader class of pyrrolidone derivatives is known to be involved in polymer chemistry. For example, 4-(hydroxymethyl)-4-methylpyrrolidin-2-one (B3003645) has been explored in polymer chemistry due to its bifunctional reactivity. The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used solvent in the production of various polymers and plastics. merckmillipore.com The structural similarity suggests that this compound could potentially be investigated for the development of novel polymers with specific properties imparted by the 2-methylphenyl substituent.
Function as a Versatile Reagent in Organic Reactions
Beyond its role as a structural scaffold, this compound and its derivatives can also function as versatile reagents in organic reactions. The lactam moiety can participate in a variety of chemical transformations. For instance, the general class of pyrrolidinones can undergo reactions such as aza-Cope rearrangements, which are useful for synthesizing complex nitrogen-containing compounds.
In one documented synthesis, 1-alkyl-4-methyl-2-pyrrolidones were obtained through the vacuum distillation of corresponding methyl-4-alkylamino-3-methylbutyrates, showcasing a transformation where the pyrrolidone is the desired product formed from a linear precursor. unl.edu Additionally, the synthesis of 4-phenylpyrrolidin-2-one has been achieved via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone, demonstrating a ring-expansion reaction to form the pyrrolidinone ring. orgsyn.org These examples highlight the diverse reactivity of the pyrrolidinone core, suggesting that this compound could be employed in similar transformations.
Contribution to Compound Library Synthesis
Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis of large and diverse collections of molecules, known as compound libraries. niscpr.res.innih.gov These libraries are then screened for biological activity to identify lead compounds for drug development. researchgate.net The pyrrolidine scaffold is a common feature in many FDA-approved drugs, making its derivatives, including this compound, attractive building blocks for the construction of such libraries. enamine.net
The synthesis of libraries of substituted pyrrolidines has been undertaken to generate promising building blocks for medicinal chemistry. enamine.net The versatility of the pyrrolidinone core allows for the introduction of various substituents at different positions, leading to a wide range of structural diversity. The development of efficient synthetic routes, such as domino reactions and multi-component reactions, further facilitates the creation of these libraries. nih.govniscpr.res.in The inclusion of this compound and its analogues in such libraries can expand the chemical space explored in the search for new therapeutic agents.
Optimization of Production Methods for Industrial Scale
For a chemical compound to be utilized in large-scale applications, the development of efficient, cost-effective, and scalable synthetic methods is crucial. While detailed industrial-scale production methods for this compound are not extensively reported in the provided search results, general principles of process optimization can be applied.
The synthesis of related pyrovalerone analogs, which share a substituted pyrrolidinone core, often follows a straightforward route that can be adapted for larger scale production. nih.govdrugs.ie Key steps in such syntheses typically involve reactions like Friedel-Crafts acylation, bromination, and subsequent reaction with pyrrolidine. nih.govdrugs.ie Optimization of these steps would involve screening for optimal reaction conditions (temperature, solvent, catalyst), minimizing the number of synthetic steps, and using readily available and inexpensive starting materials. The development of catalytic and domino reactions, as discussed earlier, also contributes to more efficient and atom-economical processes, which are highly desirable for industrial applications. nih.govacs.org
Future Research Directions and Emerging Trends for 4 2 Methylphenyl Pyrrolidin 2 One
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of synthesizing 4-(2-Methylphenyl)pyrrolidin-2-one and its derivatives lies in the development of more efficient, selective, and environmentally benign methodologies. Current research on related pyrrolidine (B122466) structures points towards several promising directions.
One major trend is the move towards advanced catalytic systems. For instance, the use of earth-abundant metals like cobalt in asymmetric catalysis represents a significant leap forward. A recently developed cobalt-catalyzed enantioconvergent reductive coupling of isocyanates with racemic tertiary alkyl halides provides a powerful method for creating sterically hindered chiral amides, including α-quaternary lactams. acs.org Applying such an enantioconvergent strategy could allow for the stereoselective synthesis of chiral variants of this compound, a long-standing challenge in asymmetric synthesis. acs.org This method avoids the need for pre-formed organometallic reagents and operates under mild conditions, enhancing both efficiency and sustainability. acs.org
Furthermore, innovative cascade reactions offer a streamlined approach to the pyrrolidin-2-one core. A selective synthesis of pyrrolidin-2-ones has been demonstrated through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. rsc.org This domino process, which involves the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, showcases how complex scaffolds can be accessed from simpler starting materials in a single pot. rsc.org
The principles of green chemistry are also becoming central to synthetic design. Microwave-assisted organic synthesis (MAOS), for example, has been shown to increase synthetic efficiency for pyrrolidine synthesis and aligns with the growing demand for sustainable chemical processes. nih.gov Future work will likely focus on adapting these modern catalytic and cascade strategies to produce this compound, with a focus on minimizing waste, reducing energy consumption, and improving atom economy.
Emerging Synthetic Methodologies for Pyrrolidin-2-one Scaffolds
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Cobalt-Catalyzed Enantioconvergent Coupling | Uses racemic alkyl halides and isocyanates with a chiral cobalt catalyst. | Access to specific enantiomers (chiral centers); high stereoselectivity; mild conditions. | acs.org |
| Domino Ring Contraction | Converts N-substituted piperidines into pyrrolidin-2-ones via a cascade reaction. | High atom economy; access from readily available starting materials. | rsc.org |
| Palladium-Catalyzed Diamination | Intramolecular cyclization using an aminating reagent like N-fluorobenzenesulfonimide (NFBS). | Generates protected cyclic diamines, offering flexibility for further functionalization. | organic-chemistry.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reactions. | Increased reaction rates; higher yields; supports green chemistry principles. | nih.gov |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
Beyond its synthesis, the this compound scaffold is ripe for the discovery of new chemical reactions. The pyrrolidine ring is a versatile platform that can undergo a variety of transformations, allowing for the creation of a diverse library of new molecules.
Research on analogous compounds has revealed the potential for sophisticated cross-coupling reactions. For example, Sonogashira and Stille couplings have been successfully employed on similar pyrrolidin-1-yl-pentan-1-one structures to introduce new functional groups, such as alkynes and heterocycles. nih.govdrugs.ie Applying these reactions to this compound could enable the synthesis of novel derivatives with tailored electronic or biological properties.
Understanding the underlying reaction mechanisms is crucial for controlling these transformations. Mechanistic studies on the cobalt-catalyzed synthesis of related amides suggest a radical addition mechanism is at play. acs.org A proposed pathway involves a low-valent chiral cobalt intermediate that undergoes a single-electron transfer (SET) with an alkyl halide to generate an alkyl radical, which is the key stereodetermining step. acs.org Similarly, the mechanism for the conversion of piperidines to pyrrolidin-2-ones is believed to proceed through a complex cascade involving decarboxylation and ipso-oxidation. rsc.org Future research should focus on detailed mechanistic investigations, using both experimental techniques (like kinetic monitoring) and computational modeling, to elucidate the pathways governing the reactions of this compound. This knowledge will be instrumental in optimizing reaction conditions and predicting the outcomes of new transformations.
Advanced Computational Studies for In-depth Reaction Mechanism Prediction and Catalyst Design
Computational chemistry offers powerful tools to accelerate research and development related to this compound. Advanced computational studies can provide deep insights into reaction mechanisms and guide the rational design of novel catalysts and functional molecules.
Quantitative Structure-Activity Relationship (QSAR) models have been effectively used to describe the activity of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. nih.gov These models, which can explain over 90% of the variance in activity, rely on molecular descriptors obtained from quantum chemical calculations. nih.gov Similar QSAR studies on this compound derivatives could predict their biological activities and guide the synthesis of more potent compounds.
Molecular dynamics (MD) simulations and molecular docking are other key computational techniques. These methods have been used to study how spiro-pyrrolidine derivatives interact with biological targets like the MDM2 protein. scispace.com By simulating the binding of a ligand to a receptor, researchers can identify crucial amino acid interactions and understand the mode of action at a molecular level. scispace.com For this compound, MD simulations could be used to assess the stability of its complexes with target proteins and validate docking results. scispace.com This approach not only helps in understanding biological function but also aids in the design of new molecules with enhanced affinity and specificity. Furthermore, these computational platforms can predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, ensuring that newly designed molecules possess good bioavailability. scispace.com
Applications of Computational Methods in Pyrrolidin-2-one Research
| Computational Technique | Primary Application | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Develop models that correlate chemical structure with biological activity. | Predict the activity of new derivatives; guide rational drug design. | nih.gov |
| Molecular Docking | Predict the preferred orientation of a molecule when bound to a receptor. | Identify potential biological targets; understand binding modes and affinity. | scispace.com |
| MD (Molecular Dynamics) Simulations | Simulate the physical movements of atoms and molecules over time. | Assess the conformational stability of ligand-receptor complexes; validate docking results. | scispace.com |
| Quantum Chemical Calculations (e.g., AM1) | Calculate the 3D structure and electronic properties of molecules. | Provide accurate molecular geometries for use in QSAR and docking; predict reaction mechanisms. | nih.gov |
Integration into Supramolecular Chemistry or Catalysis Platforms
A particularly exciting future direction is the incorporation of this compound into larger, functional systems through supramolecular chemistry and advanced catalysis. Supramolecular chemistry, which utilizes non-covalent interactions to build complex assemblies, offers a "bottom-up" approach to creating novel materials with reversible and responsive properties. mdpi.com
The this compound molecule could serve as a versatile building block in such systems. For example, it could be designed to act as a guest molecule that binds within the cavity of a macrocyclic host, such as a pillar[n]arene or a cyclodextrin. mdpi.com This host-guest complexation could alter the compound's physical properties, leading to applications in molecular recognition or the development of stimuli-responsive materials.
Alternatively, the compound could be functionalized to become part of a supramolecular polymer. Metallo-supramolecular polymers, formed by the coordination of organic ligands to metal ions, are a class of materials with interesting photophysical and electrochemical properties. frontiersin.org By attaching a suitable ligand like a terpyridine to the this compound core, it could be self-assembled with metal ions to form novel metallo-polymers. frontiersin.org Similarly, it could be incorporated into peptide-based self-assembling systems, which can form highly ordered nanoarchitectures for applications in catalysis or light-harvesting. mdpi.com
In catalysis, the pyrrolidine scaffold is already well-established. By modifying this compound to include coordinating atoms, it could be developed into a novel ligand for a transition metal catalyst. The specific steric and electronic properties conferred by the 2-methylphenyl group could influence the catalyst's activity and selectivity in asymmetric reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methylphenyl)pyrrolidin-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step domino process:
Pyrrolidine Ring Formation : Cyclization of precursors like γ-keto acids or amines via intramolecular lactamization .
Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions to attach the 2-methylphenyl group at the 4-position.
- Analytical Techniques : Intermediate characterization employs NMR (¹H/¹³C) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray Diffraction : Resolves bond angles, dihedral angles, and crystal packing. For example, the pyrrolidinone ring typically adopts an envelope conformation, with the 2-methylphenyl group in a pseudo-axial orientation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental geometries and electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to evaluate variables:
- Temperature : 80–120°C for cyclization efficiency .
- Catalysts : Nickel perchlorate or palladium complexes for cross-coupling steps (e.g., Suzuki-Miyaura) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Comparative Assays : Test analogs under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring enhance antimicrobial potency) .
- Computational Docking : Use AutoDock or Schrödinger to predict binding modes with targets like bacterial enzymes or neuronal receptors .
Q. How does the 2-methylphenyl substituent influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Experimental determination via shake-flask method or HPLC retention time. The 2-methyl group increases lipophilicity (LogP ~1.8–2.2) compared to unsubstituted analogs .
- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated oxidation. Methyl groups often reduce metabolic clearance .
Data Contradictions and Validation
Q. How to address discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility Testing : Use standardized buffers (pH 1.2–7.4) with UV-Vis quantification. For example, solubility in PBS (pH 7.4) is ~2.5 mg/mL, but varies with crystallinity .
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways (e.g., lactam ring hydrolysis) .
Biological Activity and Mechanism
Q. What experimental models are suitable for studying the neuropharmacological potential of this compound?
- Methodological Answer :
- In Vitro : Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays against oxidative stress .
- In Vivo : Rodent models (e.g., kainate-induced seizures) to evaluate anticonvulsant activity linked to SV2A modulation .
- Target Engagement : Radioligand binding assays (e.g., [³H]levetiracetam displacement) to confirm synaptic vesicle protein 2A (SV2A) affinity .
Analytical and Safety Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and safety goggles .
- Storage : Sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Waste Disposal : Incineration or neutralization via acidic hydrolysis (pH <2) followed by landfill .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
